Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, and ester groups. The compound is synthesized via cyclocondensation reactions involving pyrazole amines and ketene dithioacetals, often catalyzed by trifluoroacetic acid (TFA) . Its molecular structure (C11H12ClN3O2, molecular weight: 253.69 g/mol) includes a chloro group at position 4, methyl groups at positions 1 and 6, and an ethyl ester at position 5, which collectively influence its physicochemical properties (e.g., solubility, logP) and biological interactions .
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-6(2)14-10-7(9(8)12)5-13-15(10)3/h5H,4H2,1-3H3 |
InChI Key |
CTQKHOMGCAPMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1Cl)C=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reactions Using Pyridinecarboxaldehyde Precursors
The foundational approach to pyrazolo[3,4-b]pyridines involves cyclization of substituted pyridine derivatives. A Chinese patent (CN105801574A) demonstrates the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine scaffold via a hydroxylamine hydrochloride-mediated ring-closing reaction.
Representative Protocol
-
Reactants : 2-Chloro-3-pyridinecarboxaldehyde (141.3 mmol), hydroxylamine hydrochloride (catalyst), triethylamine (base).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : 60°C for 6–8 hours.
Mechanistic Insight
Hydroxylamine hydrochloride facilitates imine formation, followed by intramolecular cyclization to form the pyrazole ring. The chloro substituent at position 4 is retained from the starting aldehyde, while methyl groups are introduced via subsequent alkylation.
Synthesis of Ethyl 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
Stepwise Alkylation and Esterification
Building on the patent methodology, the target compound can be synthesized through sequential functionalization:
-
Ring-Closing Reaction :
-
Start with 2-chloro-3-pyridinecarboxaldehyde to form the pyrazolo[3,4-b]pyridine core.
-
Methylation : Introduce methyl groups at positions 1 and 3 using methyl iodide or dimethyl sulfate under basic conditions.
-
Esterification : Treat the intermediate carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
-
Critical Challenges
One-Pot Catalytic Approach
A modified one-pot strategy combining cyclization and alkylation steps has been proposed for analogous compounds:
| Step | Reactants/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF, 60°C | Core cyclization |
| 2 | Methyl triflate, K2CO3, DMF, 25°C | Dual methylation at N1 and C3 |
| 3 | Ethanol, H2SO4, reflux | Esterification of C5 carboxyl group |
Yield Optimization
-
Methylation efficiency improves with polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.
-
Excess methylating agent (2.5 equiv per methyl group) ensures complete substitution.
Analytical and Process Data
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazolopyridine derivatives.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified electronic properties.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a molecular formula of and a molecular weight of 253.69 g/mol. The compound features a pyrazolo[3,4-b]pyridine core that is known for its biological activity. Its structure allows for various substitutions that can enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown potential against various bacterial strains. Studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal properties, making them candidates for further investigation in treating infections .
Anticancer Activity
The pyrazole ring is associated with anticancer properties. This compound may act as an effective agent in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has highlighted the importance of pyrazole derivatives in developing new anticancer drugs .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been studied for their anti-inflammatory effects. This compound may exhibit similar properties, potentially providing relief in conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus strains |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines |
| Study C | Anti-inflammatory Effects | Reduced inflammation markers in animal models |
These findings underscore the compound's potential as a versatile agent in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Antimalarial Activity
Antiviral Activity
- Ethyl 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits potent inhibition of herpes simplex virus type 1 (HSV-1) with IC50 = 2.8 μM, attributed to the amino group’s role in binding viral enzymes .
- The 1,6-dimethyl analog lacks the amino substituent, likely reducing its antiviral efficacy.
Physicochemical Properties
- Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a higher predicted density (1.30 g/cm³) and boiling point (373.9°C) compared to the 1,6-dimethyl derivative, reflecting increased molecular bulk .
- The 1-phenyl derivative’s aromatic ring enhances crystallinity, facilitating structural characterization via SHELX software .
Key Research Findings
Substituent Position Matters : The 1-position methyl or phenyl group significantly impacts bioactivity. Phenyl substituents enhance π-stacking in enzyme binding pockets, while methyl groups reduce steric hindrance .
Ester vs. Carbonitrile : Esters at position 5 generally exhibit higher biological activity than carbonitriles, likely due to improved solubility and hydrogen-bond acceptor capacity .
Synthetic Flexibility : The 4-chloro group serves as a versatile handle for further functionalization via nucleophilic substitution, enabling rapid diversification into analogs with tailored properties .
Biological Activity
Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 20481-15-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.68 g/mol
- IUPAC Name : Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Physical State : Solid
Antiviral Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For example, compounds similar to this compound have been tested against various viruses such as HSV-1 and VSV. In vitro studies demonstrated that these compounds can inhibit viral replication effectively. The introduction of an ester group at the C-5 position has been shown to enhance antiviral activity against HSV-1 significantly .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in cell cultures. This activity suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances binding affinity to targets |
| Ester Group | Increases antiviral potency |
| Dimethyl Groups | Modulates lipophilicity and solubility |
Case Study 1: Antiviral Efficacy
A study involving the evaluation of various pyrazolo[3,4-b]pyridine derivatives found that ethyl 4-chloro-1,6-dimethyl derivative displayed a notable IC50 value against HSV-1 replication in Vero cells. The results indicated a therapeutic index suggesting its potential as an antiviral agent .
Case Study 2: Anti-inflammatory Response
In another study focusing on the anti-inflammatory effects of pyrazolo derivatives, ethyl 4-chloro-1,6-dimethyl exhibited significant inhibition of COX enzymes with an IC50 comparable to standard anti-inflammatory drugs. This suggests its potential utility in treating conditions characterized by inflammation .
Q & A
Basic: How can I optimize the synthesis of ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization and chlorination steps. A high-yield approach (67.5%) uses POCl₃ reflux at 120°C overnight for chlorination, followed by ethyl acetate extraction and flash chromatography . Alternative routes employ trifluoroacetic acid (TFA) as a catalyst in toluene under reflux for cyclocondensation, achieving ~80% yield . For scalability, AC-SO₃H (sulfonated amorphous carbon) catalyzes multicomponent reactions at room temperature, enabling gram-scale synthesis .
Advanced: How do I resolve discrepancies in reported crystal structures of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Discrepancies in substituent conformations (e.g., methylthio vs. methoxyphenyl groups) arise from variations in non-covalent interactions. Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Compare torsion angles and hydrogen-bonding networks (e.g., C–H···π vs. S–H···O interactions) to rationalize structural differences. For example, Rao et al. (2020) observed distinct supramolecular packing in NUDWOB compared to methoxyphenyl analogs .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Flash column chromatography with gradients of ethyl acetate in hexanes (1–5%) effectively removes byproducts .
- Recrystallization from ethanol or ethyl acetate yields high-purity crystals (>95%) suitable for SCXRD .
- Monitor reaction progress via TLC (hexane:ethyl acetate = 9.9:0.1) to optimize elution conditions .
Advanced: How can I perform structure-activity relationship (SAR) analysis for antileishmanial activity?
Methodological Answer:
- Synthesize analogs with 3'-diethylaminomethyl or 4-anilino substituents, which show IC₅₀ values as low as 0.12 µM against Leishmania amazonensis .
- Calculate log P (shake-flask method) and Sterimol parameters (B₂, L) to correlate hydrophobicity and steric effects with activity .
- Use semiempirical AM1 modeling to align low-energy conformers with reference drugs (e.g., amodiaquine) for pharmacophore mapping .
Basic: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- LCMS : Confirm molecular weight (e.g., m/z 280.0 [M+H]⁺) and retention time (5.54 min, 8-min gradient) .
- ¹H/¹³C NMR : Identify methyl (δ 2.66 ppm) and ester (δ 4.12 ppm) groups; compare with published spectra .
- HRMS : Validate exact mass (e.g., m/z 406.1147 [M+H]⁺) with <5 ppm error .
Advanced: How do I design docking studies for SARS-CoV-2 3CL protease inhibition?
Methodological Answer:
- Use Autodock Vina or Schrödinger Suite to dock ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl derivatives into the protease active site (PDB: 6LU7).
- Compare binding affinities with reference drugs (e.g., L87 vs. remdesivir). Prioritize compounds with hydrogen bonds to His41/Cys145 and ∆G < -8 kcal/mol .
Basic: How can I hydrolyze the ester group to synthesize the carboxylic acid derivative?
Methodological Answer:
Treat the ester with LiOH in a 4:1 dioxane-water mixture at 60°C for 6 hours. Neutralize with HCl, extract with ethyl acetate, and recrystallize to obtain the carboxylic acid (86% yield) . Confirm de-esterification via IR (loss of C=O stretch at 1719 cm⁻¹) and ¹³C NMR (appearance of COOH at δ 168.5 ppm) .
Advanced: What computational methods predict biological activity in QSAR studies?
Methodological Answer:
- Build QSAR models using CODESSA or DRAGON descriptors. Include log P , molar refractivity, and topological parameters.
- Validate models with leave-one-out cross-validation (q² > 0.6) and external test sets. For antileishmanial activity, Sterimol steric parameters (B₂) dominate contributions (R² = 0.89) .
Basic: How should I handle moisture-sensitive reactions during synthesis?
Methodological Answer:
- Conduct reactions under N₂ atmosphere using flame-dried glassware.
- Use molecular sieves (3Å) in solvents like THF or DCE.
- For Pd-catalyzed couplings (e.g., Suzuki), degas solvents via freeze-pump-thaw cycles and add triphenylphosphine to stabilize Pd(OAc)₂ .
Advanced: How do substituents influence supramolecular assembly in crystal structures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
